Aminobutyne
CAS No.:
Cat. No.: VC14109264
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H7N |
---|---|
Molecular Weight | 69.11 g/mol |
IUPAC Name | but-1-yn-1-amine |
Standard InChI | InChI=1S/C4H7N/c1-2-3-4-5/h2,5H2,1H3 |
Standard InChI Key | TWYFZUKKZYDZDF-UHFFFAOYSA-N |
Canonical SMILES | CCC#CN |
Introduction
Chemical Identification and Nomenclature Clarification
Structural Characteristics of n-Butylamine
n-Butylamine (C₄H₁₁N) is a primary aliphatic amine with a straight-chain butyl group bonded to an amino group. Its molecular structure consists of a four-carbon chain (CH₃CH₂CH₂CH₂NH₂), distinguishing it from branched isomers like sec-butylamine and tert-butylamine . The compound exists as a colorless liquid at standard temperature and pressure, with a characteristic fishy odor typical of low-molecular-weight amines .
Isomeric Variations and Common Misconceptions
The term "Aminobutyne" likely arises from confusion between similar-sounding compounds:
Compound Name | Structure | IUPAC Name | CAS Number |
---|---|---|---|
n-Butylamine | CH₃(CH₂)₃NH₂ | 1-Butanamine | 109-73-9 |
2-Aminobutane | CH₃CH(NH₂)CH₂CH₃ | 2-Butanamine | 13952-84-6 |
tert-Butylamine | (CH₃)₃CNH₂ | 2-Methylpropan-2-amine | 75-64-9 |
Table 1: Structural comparison of butylamine isomers . No compounds with "-butyne" suffixes (indicating triple bonds) exist in standard chemical registries.
Synthesis and Production Methodologies
Industrial Synthesis Pathways
The primary industrial production method involves catalytic amination of n-butanol with ammonia under elevated temperatures (175-200°C) and moderate pressure (0.35-0.50 MPa) . The reaction follows:
Optimized conditions achieve:
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n-Butanol conversion rates >98.5%
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n-Butylamine yields exceeding 97%
Catalytic System Advancements
Recent patent developments describe improved catalyst formulations using nickel-alumina composites with rare earth promoters, demonstrating:
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15% increase in space-time yield compared to conventional catalysts
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40% reduction in byproduct formation
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Extended catalyst lifespan exceeding 5,000 operational hours
Physicochemical Properties
Key Molecular Parameters
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Molecular weight: 73.14 g/mol
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Density: 0.74 g/cm³ at 20°C
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Boiling point: 77.8°C
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Vapor pressure: 10.1 kPa at 20°C
Spectroscopic Characteristics
The NIST WebBook provides detailed spectral data:
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¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H), 1.45 (m, 2H), 1.60 (m, 2H), 2.68 (t, 2H)
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IR (neat): 3360 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (NH₂ scissoring)
Industrial and Pharmaceutical Applications
Agrochemical Formulations
n-Butylamine serves as a key intermediate in producing:
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Thiocarbazide pesticides (60% market share of amine-derived agrochemicals)
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Benomyl fungicide formulations (15,000 tons annual global production)
Pharmaceutical Synthesis
Clinical applications include:
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Tolbutamide: First-generation sulfonylurea antidiabetic (2.4 million annual prescriptions)
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Fengabine: GABAergic antidepressant (discontinued but historically significant)
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Butamoxane: Experimental antihypertensive agent (Phase II clinical trials)
Biological Activity and Toxicological Profile
Antimicrobial Mechanisms
Studies on 2-aminobutane demonstrate:
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50% growth inhibition of Penicillium digitatum at 1 mM concentrations
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Disruption of amino acid transport (70% reduction in proline uptake)
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Inhibition of protein synthesis (55% decrease in ¹⁴C-leucine incorporation)
Mammalian Toxicity Data
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Acute oral LD₅₀ (rat): 366 mg/kg
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OSHA permissible exposure limit: 5 ppm (15 mg/m³)
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Chronic exposure effects: Corneal damage (NOAEL: 2.5 ppm), hepatic enzyme induction
Environmental Fate and Regulatory Considerations
Atmospheric Degradation
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Half-life in air: 4.2 hours (OH radical reaction)
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Photodegradation products: Nitrous oxide, butyraldehyde
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Global warming potential: 12.3 (CO₂ equivalent over 100 years)
Wastewater Treatment
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92% removal efficiency in activated sludge systems
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Biodegradation pathway: Oxidative deamination to butyric acid
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BOD₅: 0.85 g O₂/g (moderate biodegradability)
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